molecular formula C22H23N5O4S B4178274 Ethyl 6-acetyl-8-(4-methoxyphenyl)-9-methyl-4-phenyl-1-thia-3,4,6,7,9-pentazaspiro[4.4]nona-2,7-diene-2-carboxylate

Ethyl 6-acetyl-8-(4-methoxyphenyl)-9-methyl-4-phenyl-1-thia-3,4,6,7,9-pentazaspiro[4.4]nona-2,7-diene-2-carboxylate

Cat. No.: B4178274
M. Wt: 453.5 g/mol
InChI Key: PGQPCLLBHZRHBZ-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-8-(4-methoxyphenyl)-9-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[44]nona-2,7-diene-3-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-acetyl-8-(4-methoxyphenyl)-9-methyl-4-phenyl-1-thia-3,4,6,7,9-pentazaspiro[4.4]nona-2,7-diene-2-carboxylate involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-phenylurazole with potassium ethoxide and pentaerythrityl tetrabromide to form an intermediate spiro compound. This intermediate is then subjected to further reactions with various reagents, including sodium hydroxide, concentrated hydrochloric acid, and potassium bisulfate, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-acetyl-8-(4-methoxyphenyl)-9-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 6-acetyl-8-(4-methoxyphenyl)-9-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 6-acetyl-8-(4-methoxyphenyl)-9-methyl-4-phenyl-1-thia-3,4,6,7,9-pentazaspiro[4.4]nona-2,7-diene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro-heterocycles and azaspiro compounds, such as:

Uniqueness

Ethyl 6-acetyl-8-(4-methoxyphenyl)-9-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3-carboxylate is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 6-acetyl-8-(4-methoxyphenyl)-9-methyl-4-phenyl-1-thia-3,4,6,7,9-pentazaspiro[4.4]nona-2,7-diene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S/c1-5-31-21(29)20-24-27(17-9-7-6-8-10-17)22(32-20)25(3)19(23-26(22)15(2)28)16-11-13-18(30-4)14-12-16/h6-14H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQPCLLBHZRHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2(S1)N(C(=NN2C(=O)C)C3=CC=C(C=C3)OC)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-acetyl-8-(4-methoxyphenyl)-9-methyl-4-phenyl-1-thia-3,4,6,7,9-pentazaspiro[4.4]nona-2,7-diene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-acetyl-8-(4-methoxyphenyl)-9-methyl-4-phenyl-1-thia-3,4,6,7,9-pentazaspiro[4.4]nona-2,7-diene-2-carboxylate
Reactant of Route 3
Ethyl 6-acetyl-8-(4-methoxyphenyl)-9-methyl-4-phenyl-1-thia-3,4,6,7,9-pentazaspiro[4.4]nona-2,7-diene-2-carboxylate
Reactant of Route 4
Ethyl 6-acetyl-8-(4-methoxyphenyl)-9-methyl-4-phenyl-1-thia-3,4,6,7,9-pentazaspiro[4.4]nona-2,7-diene-2-carboxylate
Reactant of Route 5
Ethyl 6-acetyl-8-(4-methoxyphenyl)-9-methyl-4-phenyl-1-thia-3,4,6,7,9-pentazaspiro[4.4]nona-2,7-diene-2-carboxylate
Reactant of Route 6
Ethyl 6-acetyl-8-(4-methoxyphenyl)-9-methyl-4-phenyl-1-thia-3,4,6,7,9-pentazaspiro[4.4]nona-2,7-diene-2-carboxylate

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